![molecular formula C20H21N3O3 B5913504 4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913504.png)
4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, also known as GW 501516, is a synthetic drug that was initially developed as a treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and stamina. Despite its controversial use, GW 501516 has also shown promising results in scientific research for various applications.
Wirkmechanismus
4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression. Activation of PPARδ leads to an increase in the expression of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance.
Biochemical and Physiological Effects
4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 has been shown to increase endurance and stamina in animal models by enhancing fatty acid oxidation and glucose uptake in skeletal muscle. It has also been found to improve insulin sensitivity and reduce inflammation in adipose tissue. These effects make 4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ. However, its controversial use as a performance-enhancing drug has led to concerns about its safety and potential for abuse. Additionally, its long half-life and potential for accumulation in tissues may complicate experimental design and interpretation.
Zukünftige Richtungen
The potential therapeutic applications of 4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 are vast and include the treatment of metabolic disorders, cardiovascular disease, and cancer. Future research should focus on elucidating the molecular mechanisms underlying its effects and identifying potential side effects and drug interactions. Additionally, the development of more selective PPARδ agonists may improve the safety and efficacy of this class of drugs.
Synthesemethoden
4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and protect against oxidative stress in animal models. Additionally, it has been investigated for its anti-cancer properties, particularly in breast cancer cells.
Eigenschaften
IUPAC Name |
4-hydroxy-2-oxo-1-pentyl-N-pyridin-4-ylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-6-13-23-16-8-5-4-7-15(16)18(24)17(20(23)26)19(25)22-14-9-11-21-12-10-14/h4-5,7-12,24H,2-3,6,13H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGFRIBVAUJYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-1-pentyl-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.